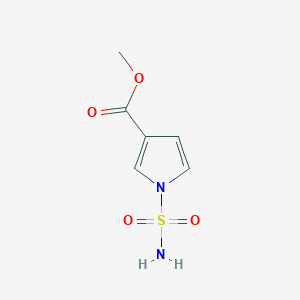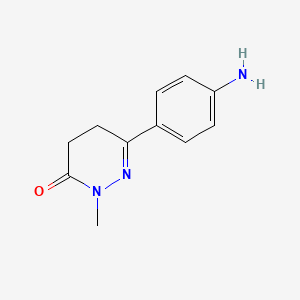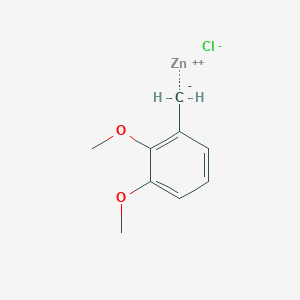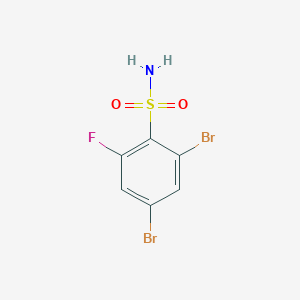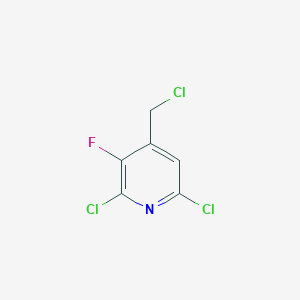
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is an organic compound with the molecular formula C6H3Cl3FN It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 3-fluoropyridine followed by the introduction of a chloromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of reactive halogenating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can engage in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine: Similar structure but with a methyl group instead of a fluorine atom.
2,6-Dichloroquinone-4-chloroimide: Contains a quinone structure with similar halogenation.
2,6-Dichloro-4-trifluoromethyl-aniline: Aniline derivative with trifluoromethyl substitution.
Uniqueness
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogens enhances its potential for selective interactions in various applications.
Propriétés
Formule moléculaire |
C6H3Cl3FN |
|---|---|
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2,6-dichloro-4-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-3-1-4(8)11-6(9)5(3)10/h1H,2H2 |
Clé InChI |
CUIPVWQKVWRAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


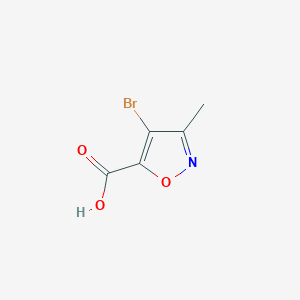
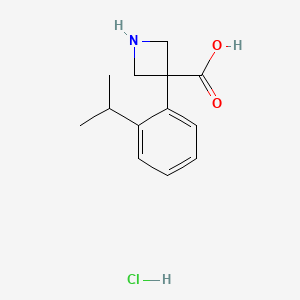
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
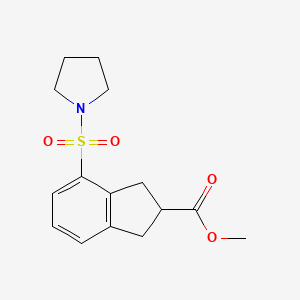
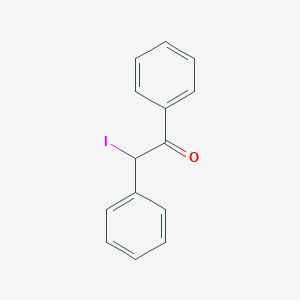
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
